

A Comparative Guide to the Synthetic Efficiency of Benzoxepinone Isomers

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Compound of Interest

Compound Name:	8-Bromo-3,4-dihydrobenzo[<i>b</i>]oxepin-5(2 <i>H</i>)-one
Cat. No.:	B178912

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The benzoxepinone scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of pharmacological properties. The synthesis of different benzoxepinone isomers presents unique challenges and opportunities in terms of yield, scalability, and access to diverse derivatives. This guide provides an objective comparison of the synthetic efficiency for producing various benzoxepinone isomers, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the synthetic efficiency of various routes to different benzoxepinone isomers, focusing on key metrics such as reaction yield and conditions.

Table 1: Synthesis of 1-Benzoxepinone Derivatives

Isomer	Synthetic Method	Key Reagents	Reaction Time	Yield (%)	Reference
1-Benzoxepin-5-one	Ring-Closing Metathesis (RCM)	Grubbs' 2nd Gen. Catalyst	6 h	76-84	[1][2]
4-Cyano-1-benzoxepin-3(2H)-one	Tandem Ring-Opening/Cyclization/Condensation	Ferrous chloride tetrahydrate	Not Specified	76	[3]

Table 2: Synthesis of 2-Benzoxepinone Derivatives

Isomer	Synthetic Method	Key Reagents	Reaction Time	Overall Yield (%)	Reference
2-Benzoxepin-3(1H)-one	Heck Coupling, Reduction, Condensation	Pd(OAc) ₂ , NaBH ₄ , Cs ₂ CO ₃	Multiple Steps	Good to Excellent	[4]

Table 3: Synthesis of Dibenzo-fused Benzoxepinone Derivatives

Isomer	Synthetic Method	Key Reagents	Reaction Time	Yield (%)	Reference
Dibenzo[b,e]oxepin-11(6H)-one	Intramolecular ortho-Acylation	FeCl ₂ , Cl ₂ CHOCH ₃	Not Specified	Good to Excellent	[5]
Dibenzo[b,f]oxepin-10(11H)-one	Intramolecular α -Arylation	Not Specified	Not Specified	Not Specified	[6]

Experimental Protocols

Synthesis of 1-Benzoxepin-5-ones via Ring-Closing Metathesis[1][2]

This method involves a four-step sequence starting from salicylaldehydes.

Step 1: O-Allylation of Salicylaldehydes A mixture of the substituted salicylaldehyde (1 equivalent), allyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile is refluxed for 4 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the corresponding 2-allyloxybenzaldehyde (95-98% yield).

Step 2: Grignard Reaction with Vinylmagnesium Bromide The 2-allyloxybenzaldehyde (1 equivalent) is dissolved in anhydrous THF and cooled to 0°C. A solution of vinylmagnesium bromide (1.2 equivalents) in THF is added dropwise. The reaction is stirred at room temperature for 2 hours and then quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography affords the (2-allyloxyaryl)-2-propen-1-ol (73-87% yield).

Step 3: Oxidation to the Enone The alcohol from the previous step (1 equivalent) is dissolved in dichloromethane, and activated manganese dioxide (5 equivalents) is added. The suspension is stirred at room temperature for 12 hours. The mixture is then filtered through Celite, and the filtrate is concentrated to give the (2-allyloxyaryl)-2-propen-1-one, which is used in the next step without further purification (70-80% yield).

Step 4: Ring-Closing Metathesis The crude enone (1 equivalent) is dissolved in anhydrous dichloromethane. Grubbs' 2nd generation catalyst (5 mol%) is added, and the mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 2H-1-benzoxepin-5-one (76-84% yield).

Synthesis of 2-Benzoxepin-3(1H)-ones via Heck Coupling, Reduction, and Condensation[4]

This three-step synthesis provides access to a range of substituted 2-benzoxepin-3(1H)-ones.

Step 1: Intermolecular Heck Coupling A mixture of an o-bromobenzaldehyde or o-bromoacetophenone (1 equivalent), an acrylate (1.5 equivalents), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (2 equivalents) in toluene is heated at 110°C for 24 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the Heck product.

Step 2: Reduction of the Carbonyl Group The product from the Heck reaction (1 equivalent) is dissolved in methanol and cooled to -20°C. Sodium borohydride (2 equivalents) is added portion-wise, and the reaction is stirred for 1.5 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the corresponding alcohol, which is used in the next step without further purification.

Step 3: Intramolecular Condensation The hydroxy ester from the previous step (1 equivalent) and cesium carbonate (1.5 equivalents) in DMF are heated at 150°C for 4 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final 2-benzoxepin-3(1H)-one.

Synthesis of 4-Cyano-1-benzoxepin-3(2H)-one via Tandem Ring-Opening/Cyclocondensation[3]

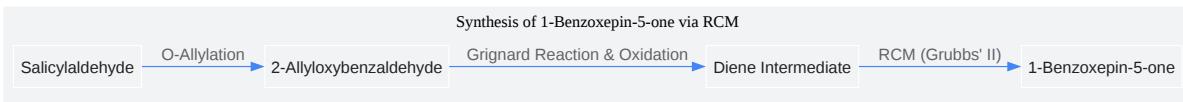
This approach provides a functionalized 1-benzoxepinone derivative.

Step 1: Synthesis of the 3-Bromoisoazole Precursor Substituted salicylaldehyde is first alkylated with propargyl tosylate. The resulting alkyne is then reacted with dibromoformaldoxime to yield the 3-bromoisoazole precursor.

Step 2: Tandem Ring-Opening/Cyclocondensation The 3-bromoisoazole precursor is treated with ferrous chloride tetrahydrate in acetonitrile at room temperature. This facilitates a tandem ring-opening of the isoazole followed by an intramolecular cyclocondensation to afford the 4-cyano-1-benzoxepin-3(2H)-one in 76% yield.

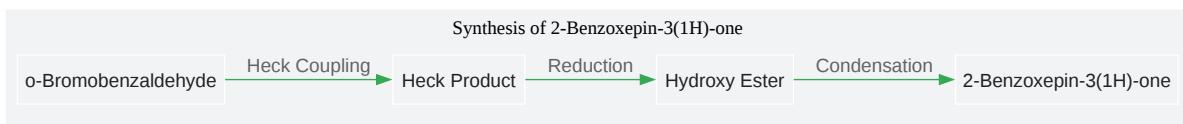
Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows for different benzoxepinone isomers.



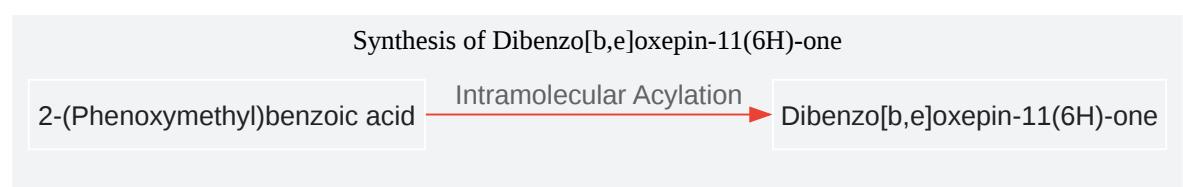
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Fig. 1: RCM pathway to 1-benzoxepin-5-one.



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Fig. 2: Heck-based route to 2-benzoxepin-3(1H)-one.



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Fig. 3: Intramolecular acylation for dibenzo-fused systems.

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